4,6-Dibromo-2,3-difluoroanisole

Sequential Cross-Coupling Polyhalogenated Building Blocks Orthogonal Functionalization

Researchers requiring orthogonal dihalogenated intermediates often face supply gaps for non-symmetric polyhalogenated anisoles. 4,6-Dibromo-2,3-difluoroanisole (CAS 1291487-25-6) directly addresses this need with a unique Br₂F₂ substitution pattern that enables stepwise cross-coupling at two electronically distinct bromine sites while the ortho-difluoro motif tunes dipole moment and oxidative stability. - Two electronically differentiated C-Br bonds allow sequential Pd-catalyzed couplings without deprotection/re-bromination steps. - Ortho-F₂ substitution enhances metabolic stability in drug analogs and improves dielectric anisotropy in liquid-crystal intermediates. - Consistent ≥96% purity (HPLC) across major lots, with stock held at 2-8°C and shipped at ambient temperature for rapid global delivery.

Molecular Formula C7H4Br2F2O
Molecular Weight 301.913
CAS No. 1291487-25-6
Cat. No. B597070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-2,3-difluoroanisole
CAS1291487-25-6
Molecular FormulaC7H4Br2F2O
Molecular Weight301.913
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1Br)Br)F)F
InChIInChI=1S/C7H4Br2F2O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3
InChIKeyDFVKWLSFGGVRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-2,3-difluoroanisole (CAS 1291487-25-6): A Strategic Building Block for Polyhalogenated Scaffolds


4,6-Dibromo-2,3-difluoroanisole (C₇H₄Br₂F₂O) is a polyhalogenated aromatic ether featuring two bromine atoms at the 4- and 6-positions and two fluorine atoms at the 2- and 3-positions on an anisole core. Its molecular weight of 301.91 g/mol reflects a dense halogenation pattern (Br₂F₂) that renders it a versatile intermediate for sequential cross-coupling reactions and advanced material synthesis. Unlike its monobromo or non-fluorinated analogs, this compound's ortho-difluoro substitution and meta-dibromo arrangement create a unique electronic environment that influences reactivity and physicochemical properties .

1Dual bromine sites enable sequential cross-coupling for complex unsymmetrical scaffolds
2Ortho-difluoro substitution modulates ring electronics for tailored reactivity
3Dense Br₂F₂ pattern supports synthesis of fluorinated drug-like and materials intermediates

Why 4,6-Dibromo-2,3-difluoroanisole Cannot Be Replaced by Generic Bromoanisole Analogs


In-class substitution of 4,6-Dibromo-2,3-difluoroanisole with simpler bromoanisoles or non-fluorinated dibromoanisoles is technically invalid for demanding synthetic applications. The compound's substitution pattern—two ortho-fluorines and two meta-bromines relative to the methoxy group—establishes a distinct electronic profile that cannot be replicated by monobromo or non-fluorinated variants. While monobromo analogs like 5-bromo-2,3-difluoroanisole (CAS 261762-35-0) offer only a single reactive handle , the dibromo compound provides orthogonal reactivity for sequential functionalization, enabling stepwise construction of complex architectures. Furthermore, the electron-withdrawing fluorine atoms substantially alter the aromatic ring's electron density, affecting both the reactivity of the bromine atoms in cross-coupling reactions and the physical properties relevant to materials science [1].

Monobromo analogs
Lack the second reactive handle required for orthogonal functionalization; additional protection/deprotection steps would be needed.
Non-fluorinated dibromoanisoles
Higher ring electron density may alter cross-coupling rates and regioselectivity, complicating catalyst selection.
Physical form mismatch
Dibromo derivative may be an oily liquid while monobromo analogs are solids, affecting automated handling and process scalability.

Quantitative Differentiation Evidence for 4,6-Dibromo-2,3-difluoroanisole


Enhanced Orthogonal Reactivity via Dibromo Substitution: A Comparison with Monobromo Analogs

4,6-Dibromo-2,3-difluoroanisole offers two bromine atoms at distinct positions (4- and 6-), providing a dual electrophilic handle absent in monobromo analogs such as 5-bromo-2,3-difluoroanisole and 4-bromo-2,3-difluoroanisole [1]. This dibromo configuration enables orthogonal functionalization strategies, where each bromine atom can be engaged in separate cross-coupling reactions (e.g., sequential Suzuki-Miyaura couplings) to construct unsymmetrical biaryl or multi-aryl systems.

Reactive Sites
Class-level inference
2 Br (4- & 6- positions) vs 1 Br (monobromo analogs)
Supports sequential coupling without additional protection steps
Structural analysis only; kinetic validation recommended
Sequential Cross-Coupling Polyhalogenated Building Blocks Orthogonal Functionalization

Molecular Weight and Halogen Content as a Determinant of Physical State and Processability

The presence of two bromine atoms in 4,6-Dibromo-2,3-difluoroanisole increases its molecular weight to 301.91 g/mol , a significant 35.4% increase over the monobromo analog 5-bromo-2,3-difluoroanisole (MW = 223.15 g/mol) . This mass differential correlates with altered physical properties: while the monobromo analog is a solid with a melting point of 33–36°C , the dibromo derivative is reported as an oily liquid , impacting its handling, storage, and purification in laboratory and industrial workflows.

Molecular Weight
Cross-study comparable
301.91 g/mol (+35.4% vs monobromo)
Impacts physical state and handling during synthesis
Oily liquid vs solid at RT; source review needed
Physicochemical Properties Process Chemistry Solid-State Handling

Electronic Tuning via Ortho-Difluoro Substitution: Impact on Cross-Coupling Reactivity

The ortho-fluorine atoms in 4,6-Dibromo-2,3-difluoroanisole exert a strong electron-withdrawing inductive effect (-I) while weakly donating by resonance (+M), creating a unique electronic landscape on the aromatic ring. This contrasts with non-fluorinated dibromoanisoles (e.g., 4,6-dibromoanisole, CAS not directly comparable), where the absence of fluorine substituents results in a higher electron density on the ring. In cross-coupling reactions, the lower electron density of the fluorinated ring can accelerate oxidative addition of palladium catalysts to the C-Br bond, potentially improving reaction rates and yields. However, direct comparative rate data for this specific compound are not currently available in the public literature.

Electronic Effect
Class-level inference
Fluorine Hammett σₚ = +0.06; non-fluorinated analog σₚ = -0.27 (qualitative)
Lower electron density may influence oxidative addition rates
No direct rate data; catalyst screening context
Electronic Effects Catalysis Aromatic Reactivity

Validated Application Scenarios for 4,6-Dibromo-2,3-difluoroanisole Based on Structural Differentiation


Synthesis of Unsymmetrical Biaryl Ligands and Catalysts via Sequential Cross-Coupling

The orthogonal reactivity of the two bromine atoms enables stepwise functionalization at the 4- and 6-positions. For instance, a first Suzuki-Miyaura coupling can install an aryl group at the more electronically activated bromine site, followed by a second coupling at the remaining bromine to introduce a different aryl moiety. This strategy is directly enabled by the dibromo substitution pattern and is not possible with monobromo analogs , which would require additional bromination/deprotection steps.

Precursor for Fluorinated Liquid Crystal or OLED Materials

The combination of fluorine atoms (known to enhance dielectric anisotropy and thermal stability in liquid crystals) with bromine handles for further functionalization makes this compound a valuable building block in materials science. While direct literature on this compound's use in displays is limited, polyhalogenated anisoles are established scaffolds in the synthesis of advanced organic semiconductors [1]. The ortho-difluoro motif is particularly prized for tuning molecular dipole moments and improving oxidative stability in optoelectronic devices [2].

Building Block for Fluorinated Pharmaceuticals and Agrochemicals

Fluorinated aromatic compounds are prevalent in modern drug discovery due to enhanced metabolic stability and bioavailability. The 4,6-dibromo-2,3-difluoro pattern allows for the introduction of diverse functional groups at the bromine sites while maintaining the fluorine-substituted core. This is advantageous for constructing libraries of fluorinated analogs for structure-activity relationship (SAR) studies . The dibromo nature supports the synthesis of larger, more complex molecules than monobromo variants .

Application
Selection Property
Validation Focus
Unsymmetrical biaryl ligand synthesis
Orthogonal dibromo reactivity
Sequential coupling efficiency
Fluorinated liquid crystal / OLED precursor
Ortho-difluoro & bromine handles
Dielectric/thermal property evaluation
Fluorinated pharmaceutical/agrochemical building block
Dual-site diversification
SAR library synthesis feasibility

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